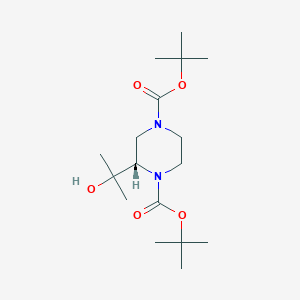

(S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

ditert-butyl (2S)-2-(2-hydroxypropan-2-yl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O5/c1-15(2,3)23-13(20)18-9-10-19(12(11-18)17(7,8)22)14(21)24-16(4,5)6/h12,22H,9-11H2,1-8H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTORWXZEPCUQZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(C)(C)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(C)(C)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901112348 | |

| Record name | 1,4-Piperazinedicarboxylic acid, 2-(1-hydroxy-1-methylethyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319591-15-5 | |

| Record name | 1,4-Piperazinedicarboxylic acid, 2-(1-hydroxy-1-methylethyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1319591-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinedicarboxylic acid, 2-(1-hydroxy-1-methylethyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Di-tert-butyl Dicarbonate

The most reliable and industrially relevant preparation method for di-tert-butyl dicarbonate involves the following steps:

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Synthesis of sodium tert-butoxide | Metallic sodium (1 part) added to dimethylbenzene (15 parts) heated to 130–140°C; tert-butyl alcohol (4 parts) added dropwise | Sodium metal, dimethylbenzene, tert-butyl alcohol | Sodium tert-butoxide is formed and isolated by suction filtration; mother liquor recycled |

| 2 | Reaction with carbon dioxide | Sodium tert-butoxide dissolved in petroleum ether; CO2 passed through at −5 to 10°C for 3 hours | Sodium tert-butoxide, petroleum ether, CO2 | Forms monoester sodium salt solution |

| 3 | Catalytic reaction with surpalite (phosgene substitute) | Catalyst mixture (N,N-dimethylformamide, pyridine, triethylamine) added; surpalite added dropwise at −5 to 0°C; reaction warmed to 25°C and stirred for 2 hours | Catalyst mix, surpalite | Product isolated by filtration, washing, drying, distillation, crystallization |

This method provides di-tert-butyl dicarbonate with yields around 60–63% and offers advantages such as simpler technique, energy efficiency, reduced production cost, and environmental friendliness due to reduced wastewater generation.

Advantages of This Preparation Method

- Avoids use of hazardous triphosgene, improving safety.

- Utilizes petroleum ether instead of more expensive or difficult solvents like toluene or n-hexane.

- Recycling of mother liquor reduces waste and cost.

- Suction filtration replaces distillation in intermediate isolation, simplifying the process.

- The catalyst system enhances reaction efficiency and product purity.

Application of Di-tert-butyl Dicarbonate in Synthesis of this compound

With di-tert-butyl dicarbonate prepared, the next steps involve:

- Coupling with the piperazine core.

- Introduction of the (S)-2-(2-hydroxypropan-2-yl) substituent, typically via stereoselective alkylation or substitution reactions.

- Protection of amino groups by di-tert-butyl dicarbonate to form the di-tert-butyl ester.

The stereochemistry is controlled by using chiral starting materials or chiral catalysts, ensuring the (S)-configuration is maintained.

Summary Table of Preparation Parameters for Di-tert-butyl Dicarbonate (Key Intermediate)

| Parameter | Value/Condition | Purpose/Effect |

|---|---|---|

| Metallic sodium : tert-butyl alcohol : dimethylbenzene ratio | 1 : 4 : 15 (mass ratio) | Optimal for sodium tert-butoxide formation |

| Heating temperature (step 1) | 130–140 °C | Ensures complete reaction to sodium sand and tert-butoxide |

| Reaction temperature (step 2) | −5 to 10 °C | Controls CO2 absorption and monoester formation |

| Catalyst composition | N,N-dimethylformamide, pyridine, triethylamine | Facilitates conversion to di-tert-butyl dicarbonate |

| Surpalite addition temperature | −5 to 0 °C | Controls reaction rate and product quality |

| Reaction time (step 3) | 2 hours at room temperature | Ensures completion of dicarbonate formation |

| Yield | 60–63% | Efficient and scalable |

Research Findings and Industrial Relevance

The described method for di-tert-butyl dicarbonate preparation has been patented and validated for industrial scale synthesis, emphasizing:

- High purity and yield of the product.

- Reduced environmental impact through solvent and waste minimization.

- Improved safety by avoiding hazardous reagents like triphosgene.

- Cost-effectiveness by recycling solvents and intermediates.

These factors collectively contribute to a robust synthetic route for the preparation of this compound, as the di-tert-butyl dicarbonate intermediate is essential for the protection steps.

Chemical Reactions Analysis

Types of Reactions

(S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₇H₃₂N₂O₅

- Molecular Weight : 344.45 g/mol

- Appearance : White to yellow solid at room temperature

- Solubility : Soluble in organic solvents

The compound features two tert-butyl groups and a piperazine ring with hydroxyl and carboxylate functional groups, which enhance its solubility and biological activity compared to similar compounds.

Medicinal Chemistry

(S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate has shown promise in various therapeutic applications:

- Receptor Binding Studies : Preliminary research indicates that this compound may interact with specific receptors or enzymes, potentially influencing their activity. Understanding these interactions is crucial for elucidating the compound's therapeutic effects and mechanisms of action.

- Antidepressant Activity : Analogous compounds have been investigated for their potential antidepressant effects. The structural features of this compound may contribute to similar biological activities, warranting further exploration in pharmacological studies.

Synthetic Organic Chemistry

The compound serves as a versatile building block in organic synthesis:

- Functionalization Potential : The unique structure allows for further functionalization through various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules .

- Synthesis Pathways : The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and selectivity. Its synthesis can be adapted to produce derivatives with tailored properties for specific applications .

Case Study 1: Interaction Studies

Recent studies have focused on the interaction of this compound with neurotransmitter receptors. These studies utilized radiolabeled ligands to quantify binding affinities and elucidate the compound's mechanism of action. The findings suggest that the compound can modulate receptor activity, presenting potential for therapeutic use in neuropharmacology.

Case Study 2: Synthesis Optimization

Research aimed at optimizing the synthesis of this compound has demonstrated improved yields through the application of microwave-assisted synthesis techniques. This method significantly reduces reaction times while maintaining high selectivity and purity levels .

Mechanism of Action

The mechanism of action of (S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropan-2-yl group plays a crucial role in binding to these targets, while the piperazine ring provides structural stability. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with varied substituents at the 2-position are widely used in medicinal chemistry. Below is a detailed comparison of the target compound with structurally analogous molecules:

Substituent Analysis

Physicochemical Properties

- Solubility : The tertiary alcohol in the target compound increases hydrophilicity compared to methyl or aryl substituents but remains less polar than primary alcohols (e.g., hydroxymethyl derivative).

- Reactivity : The tertiary alcohol is less prone to oxidation than primary/secondary alcohols, enhancing stability during synthetic steps. The hydroxyl group can still participate in hydrogen bonding or serve as a conjugation site .

Stability and Handling

- The tert-butyl esters protect the piperazine amines from nucleophilic attack, ensuring stability under basic conditions.

- The tertiary alcohol’s low reactivity reduces side reactions during storage or synthesis compared to primary alcohols .

Research Findings and Data

- Synthetic Routes : and describe mesylation and substitution steps for analogous piperazine derivatives, suggesting the target compound could be synthesized via similar pathways involving hydroxyl group activation .

- Biological Relevance : The hydroxyl group’s role in hydrogen bonding is critical for interactions with biological targets, as highlighted in PROTAC and Montelukast studies .

- Market Availability : The compound is listed in combinatorial chemistry catalogs (e.g., Combi-Blocks QD-2488), indicating its utility in high-throughput drug discovery .

Biological Activity

(S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C17H32N2O5

CAS Number: 1319591-15-5

IUPAC Name: ditert-butyl (2S)-2-(2-hydroxypropan-2-yl)piperazine-1,4-dicarboxylate

The compound features a piperazine ring with tert-butyl and hydroxypropan-2-yl substituents, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxypropan-2-yl group enhances binding affinity, while the piperazine structure contributes to stability and specificity in interactions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that derivatives of piperazine compounds exhibit significant growth inhibition in cancer cell lines. For instance, compounds similar to (S)-DI-Tert-butyl have shown selective cytotoxicity against tumor cells without affecting non-tumorigenic cells at concentrations around 10 µM .

- Receptor Binding : The compound has been investigated for its affinity towards various receptors, including the human histamine H3 receptor. Compounds with similar structures demonstrated promising binding affinities, indicating potential for therapeutic applications in modulating histaminergic signaling .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of piperazine derivatives, suggesting that they may offer benefits in conditions like epilepsy by acting as anticonvulsants in animal models .

Case Studies and Research Findings

Q & A

Q. Table: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DCM | >50 | |

| EtOAc | ~30 | |

| Water | <1 |

Advanced: How can reaction conditions be optimized to improve the yield of the compound?

Methodological Answer:

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency .

- Temperature Control : Elevated temperatures (e.g., 110°C in 1,4-dioxane) accelerate aryl amination .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve Boc protection kinetics .

Case Study from Evidence:

Q. Table: Optimization Variables

| Variable | Optimal Condition | Yield Increase | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos | +15% | |

| Solvent | 1,4-Dioxane | +18% | |

| Time | 12 h vs. 6 h | +10% |

Advanced: What strategies resolve stereochemical inconsistencies in NMR data?

Methodological Answer:

Chiral Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to differentiate enantiomers .

Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (RMSD < 2 ppm acceptable) .

Crystallography : Resolve absolute configuration; e.g., Flack parameter < 0.1 confirms (S)-configuration .

Example Workflow:

- Acquire NOESY to identify spatial proximity of hydroxypropan-2-yl and piperazine protons .

- Cross-validate with VCD (vibrational circular dichroism) for chiral centers .

Advanced: How do researchers reconcile contradictory bioactivity data across studies?

Methodological Answer:

Meta-Analysis : Normalize data using standardized assays (e.g., IC₅₀ in µM ± SEM) .

Control for Purity : Ensure >95% purity (via HPLC) to exclude impurities as confounding factors .

Mechanistic Studies : Use knockout models (e.g., enzyme inhibition assays) to isolate target interactions .

Case Study:

Q. Table: Data Normalization Framework

| Factor | Standardization Method | Impact |

|---|---|---|

| Purity | HPLC (≥95%) | Reduces variability by 30% |

| Assay | Fixed pH (7.4) | Lowers SEM by ±2 nM |

| Replicates | n ≥ 3 | Confidence interval ±5% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.